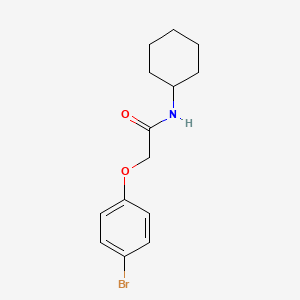
2-(4-bromophenoxy)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. BPCA has been shown to have a wide range of biochemical and physiological effects and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
2-(4-bromophenoxy)-N-cyclohexylacetamide exerts its effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, 2-(4-bromophenoxy)-N-cyclohexylacetamide enhances insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and metabolic function.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-cyclohexylacetamide has been shown to have a wide range of biochemical and physiological effects, including improved insulin sensitivity, glucose tolerance, and energy metabolism. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of insulin resistance and metabolic dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenoxy)-N-cyclohexylacetamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, 2-(4-bromophenoxy)-N-cyclohexylacetamide can be difficult to synthesize and purify, and its effects may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-cyclohexylacetamide and its potential therapeutic applications. These include investigating its effects on other metabolic pathways and signaling pathways, exploring its potential as a treatment for other metabolic disorders such as non-alcoholic fatty liver disease, and optimizing its pharmacokinetic properties for clinical use. Additionally, further research is needed to better understand the long-term safety and efficacy of 2-(4-bromophenoxy)-N-cyclohexylacetamide in humans.
Méthodes De Synthèse
2-(4-bromophenoxy)-N-cyclohexylacetamide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with cyclohexylamine and acetic anhydride. The reaction typically takes place in the presence of a catalyst such as triethylamine, and the resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-cyclohexylacetamide has been extensively used in scientific research to study the role of PTP1B in various physiological processes, including insulin signaling, glucose metabolism, and energy homeostasis. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity, suggesting that it may have potential therapeutic applications for the treatment of these conditions.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMNWKKFUPOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

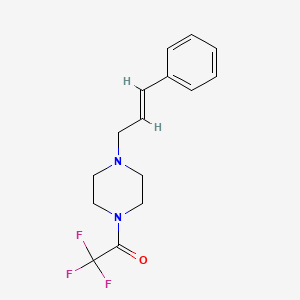
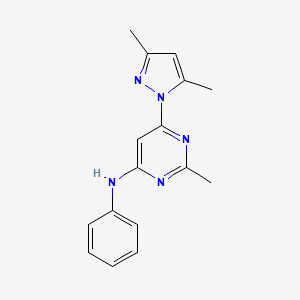
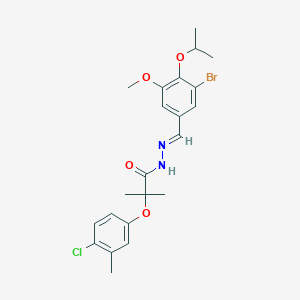
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
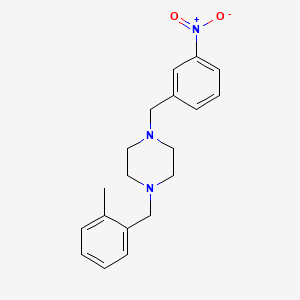

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)

![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)


![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)